molecular formula C20H38O2 B12649498 2-Methylhexadecyl acrylate CAS No. 93804-53-6

2-Methylhexadecyl acrylate

Cat. No.: B12649498
CAS No.: 93804-53-6
M. Wt: 310.5 g/mol
InChI Key: TZKZJBWLAVPBPR-UHFFFAOYSA-N
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Description

2-Methylhexadecyl acrylate is a chemical compound with the molecular formula C20H38O2. It is an ester derived from acrylic acid and 2-methylhexadecanol. This compound is part of the acrylate family, which is known for its diverse applications in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexadecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and scalable production of the compound. The reaction is carried out in a tubular reactor where acrylic acid and 2-methylhexadecanol are continuously fed, and the product is continuously removed. This method ensures high yields and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhexadecyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylhexadecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-methylhexadecyl acrylate involves its ability to undergo polymerization. The vinyl group in the acrylate can form free radicals, which initiate the polymerization process. This leads to the formation of long polymer chains with desirable physical and chemical properties. The ester group in the compound also allows for various chemical modifications, enabling the synthesis of functionalized polymers with specific applications .

Comparison with Similar Compounds

Uniqueness: 2-Methylhexadecyl acrylate is unique due to its long alkyl chain, which imparts hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications where water resistance and flexibility are essential, such as in coatings and adhesives .

Properties

CAS No.

93804-53-6

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

2-methylhexadecyl prop-2-enoate

InChI

InChI=1S/C20H38O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19(3)18-22-20(21)5-2/h5,19H,2,4,6-18H2,1,3H3

InChI Key

TZKZJBWLAVPBPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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